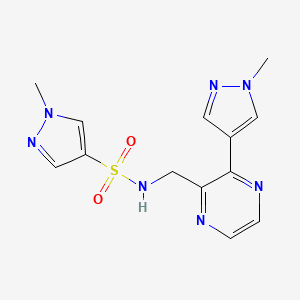![molecular formula C16H18N2O4S B2529506 N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1390811-57-0](/img/structure/B2529506.png)
N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a compound that can be categorized within the family of furyl sulfonamides. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and agriculture. The compound is likely to possess a furan ring, a sulfonamide group, and a propanamide moiety, which suggests it could exhibit interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of furyl sulfonamides typically involves the reaction of furan with N-tosyl imines, which can be generated in situ. For instance, the treatment of an aldehyde and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride leads to the formation of furyl sulfonamides through an N-tosyl imine intermediate . This method could potentially be adapted to synthesize the compound by choosing appropriate aldehyde precursors that would introduce the phenylethenyl group into the final structure.
Molecular Structure Analysis
The molecular structure of furyl sulfonamides is characterized by the presence of a furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom. The sulfonamide group is a functional group consisting of a sulfonyl group attached to an amine. In the case of this compound, the furan ring would be linked to a propanamide backbone, which in turn is substituted with a phenylethenyl group through a sulfonamide linkage. This structure is likely to influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Furyl sulfonamides can participate in various chemical reactions. For example, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides can be used as reagents to synthesize 5-alkyl-2(5H)-furanones from aldehydes and ketones . Additionally, N-(furan-3-ylmethylene)benzenesulfonamides can be obtained through a gold(I)-catalyzed cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid . These reactions highlight the versatility of furyl sulfonamides in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of furyl sulfonamides are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity, while the sulfonamide group can engage in hydrogen bonding, affecting solubility and reactivity. The propanamide moiety could influence the compound's lipophilicity, which is important for its potential biological activity. For instance, a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides demonstrated root growth-inhibitory activity in a germination assay using rape seed, indicating that structural modifications on the propanamide backbone can lead to significant biological effects .
Applications De Recherche Scientifique
Novel Nonnucleoside Inhibitor for Cytomegalovirus
A study by Buerger et al. (2001) explored a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication, showcasing an excellent safety profile. Although the specific compound N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide was not directly mentioned, the research highlights the potential for furan-based compounds in developing viral inhibitors. This compound interferes with viral DNA maturation and packaging, indicating a unique mechanism of action against CMV by targeting the UL89 and UL56 gene products, suggesting a broader applicability in antiviral research (Buerger et al., 2001).
Synthesis and Application in Organic Chemistry
The compound's structural framework is of interest in the synthesis of furan derivatives, as evidenced by work done on similar furan compounds. Haines et al. (2011) detailed a sulfone-based strategy for preparing 2,4-disubstituted furan derivatives, illustrating the compound's relevance in synthetic organic chemistry. This method's selectivity and yield efficiency underscore the compound's utility in generating complex organic molecules, potentially applicable in materials science and pharmaceuticals (Haines et al., 2011).
Enantioselective Synthesis
The compound's structural analogs have been utilized in enantioselective synthesis, as demonstrated by the work of Jimenez et al. (2019). They reported the microwave-assisted synthesis of E-2-cyano-3-(furan-2-yl) acrylamide, followed by its ene-reduction by marine and terrestrial fungi to yield (R)-2-cyano-3-(furan-2-yl)propanamide. This process highlights the potential for utilizing such compounds in green chemistry, providing a sustainable approach to synthesizing enantioselective products for various applications, including pharmaceuticals (Jimenez et al., 2019).
Inhibitors for Mild Steel Corrosion
Sappani and Karthikeyan (2014) investigated 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and its analogs as potential inhibitors for mild steel corrosion in sulfuric acid medium, illustrating the compound's application in materials science. While focusing on a slightly different chemical structure, this research indicates that furan-based sulfonamides can play a significant role in corrosion inhibition, suggesting that this compound may also find applications in protecting metals from corrosion (Sappani & Karthikeyan, 2014).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-16(17-13-15-7-4-11-22-15)8-10-18-23(20,21)12-9-14-5-2-1-3-6-14/h1-7,9,11-12,18H,8,10,13H2,(H,17,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINHNROSIVZWMZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

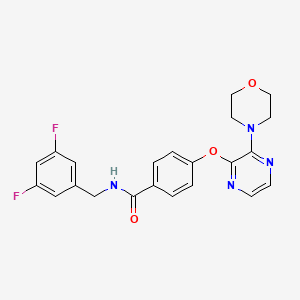
![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)
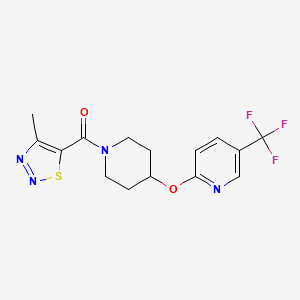
![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)
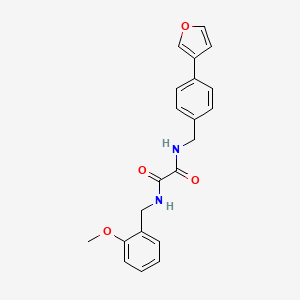
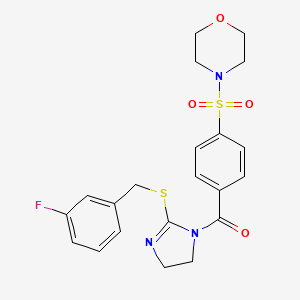
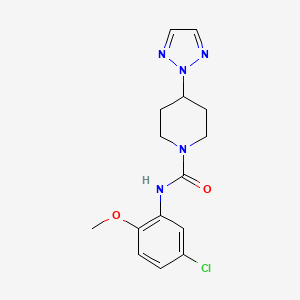
![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)
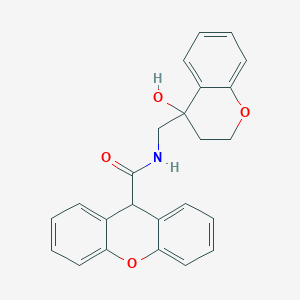
![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)
